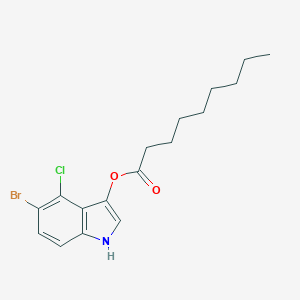

5-Bromo-4-chloro-1H-indol-3-yl nonanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrClNO2/c1-2-3-4-5-6-7-8-15(21)22-14-11-20-13-10-9-12(18)17(19)16(13)14/h9-11,20H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSCZNTXZOTUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564414 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133950-77-3 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-chloro-1H-indol-3-yl nonanoate: A Chromogenic and Fluorogenic Substrate for Enzyme Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-chloro-1H-indol-3-yl nonanoate (B1231133) is a synthetic indolyl ester that serves as a versatile chromogenic and fluorescent substrate for the detection of various hydrolytic enzymes, primarily esterases and lipases. Its utility spans across multiple scientific disciplines, including microbiology, histochemistry, and molecular biology, for the identification and quantification of enzymatic activity. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and detailed protocols for its application in enzyme assays.

Introduction

The detection and quantification of enzyme activity are fundamental to numerous areas of biological research and drug development. Chromogenic and fluorogenic substrates are invaluable tools in this regard, providing a visual or measurable signal in the presence of a target enzyme. 5-Bromo-4-chloro-1H-indol-3-yl nonanoate belongs to a class of indolyl-based substrates that, upon enzymatic cleavage, generate a reactive indoxyl intermediate. This intermediate subsequently undergoes oxidative dimerization to produce a highly colored and/or fluorescent precipitate, enabling the localization and assessment of enzyme activity. The halogen substitutions at the 4- and 5-positions of the indole (B1671886) ring are critical for the formation of a fine, insoluble dye precipitate with minimal diffusion, ensuring accurate localization of the enzymatic activity.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 133950-77-3 | [3] |

| Molecular Formula | C₁₇H₂₁BrClNO₂ | [3] |

| Molecular Weight | 386.716 g/mol | [3] |

| Appearance | White to off-white powder | |

| Boiling Point | 493 °C at 760 mmHg | [3] |

| Flash Point | 252 °C | [3] |

| Density | 1.365 g/cm³ | [3] |

| Storage Temperature | -20°C | [3] |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Mechanism of Action

The detection of enzymatic activity using this compound is a two-step process involving enzymatic hydrolysis followed by oxidative dimerization.

-

Enzymatic Hydrolysis: An esterase or other suitable hydrolase cleaves the ester bond of the substrate, releasing the nonanoic acid moiety and the unstable intermediate, 5-bromo-4-chloro-indoxyl.

-

Oxidative Dimerization: In the presence of oxygen, two molecules of the 5-bromo-4-chloro-indoxyl intermediate undergo spontaneous oxidative dimerization. This reaction forms an insoluble, intensely colored blue precipitate, 5,5'-dibromo-4,4'-dichloro-indigo, at the site of enzymatic activity.[1][2] In some applications, the intermediate or a subsequent product can also be detected via fluorescence.[4]

The overall reaction can be visualized as a clear workflow:

Synthesis

A plausible synthetic pathway is outlined below. This diagram illustrates the logical progression from starting materials to the final product.

A detailed experimental protocol for a similar compound is described in patent CN106986809B.[5] Researchers should adapt this methodology with appropriate safety precautions and reaction optimization for the synthesis of the nonanoate derivative.

Experimental Protocols

The following are generalized protocols for the use of this compound in detecting esterase or lipase activity. These should be optimized for specific experimental conditions.

Qualitative Detection of Enzyme Activity on Solid Media (e.g., for microbial screening)

This method is suitable for identifying microorganisms that secrete esterases.

Materials:

-

Growth medium appropriate for the target microorganism

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

-

Petri dishes

-

Microbial cultures

Procedure:

-

Prepare a stock solution of this compound (e.g., 20 mg/mL) in DMSO or DMF.

-

Prepare the desired growth medium and autoclave.

-

Cool the medium to approximately 50-55°C.

-

Add the substrate stock solution to the molten agar (B569324) to a final concentration of 20-40 µg/mL. Mix thoroughly but gently to avoid bubbles.

-

Pour the agar into sterile petri dishes and allow to solidify.

-

Inoculate the plates with the microbial cultures to be screened.

-

Incubate the plates under conditions appropriate for the growth of the microorganisms.

-

Observe the plates for the development of a blue color in and around the microbial colonies. The appearance of the blue precipitate indicates the presence of esterase or lipase activity.

Quantitative Spectrophotometric Assay of Enzyme Activity in Solution

This protocol is adapted from methods for similar chromogenic substrates and is suitable for measuring enzyme activity in purified preparations or cell lysates.[6][7]

Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound stock solution (10 mM in DMSO or DMF)

-

Enzyme solution (purified enzyme or cell lysate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Setup:

-

In each well of a 96-well microplate, add 180 µL of the Assay Buffer.

-

Add 10 µL of the enzyme solution to the appropriate wells. For a negative control, add 10 µL of buffer instead of the enzyme.

-

-

Reaction Initiation:

-

To initiate the reaction, add 10 µL of the 10 mM substrate stock solution to each well. This results in a final substrate concentration of 0.5 mM.

-

Mix gently by pipetting.

-

-

Measurement:

-

Immediately measure the absorbance at a wavelength corresponding to the blue product (approximately 615-650 nm) at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes) at a constant temperature.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.

-

Enzyme activity can be quantified using the Beer-Lambert law, provided the molar extinction coefficient of the resulting dye is known or determined.

-

Table 2: Comparison of Indolyl-based Substrates

| Substrate | Target Enzyme(s) | Product Color | Key Features |

| This compound | Esterases, Lipases | Blue | Good for detecting C9 esterase activity. |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | β-Galactosidase | Blue | Widely used in molecular biology for blue-white screening. |

| 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) | β-Glucuronidase | Blue | Used to detect GUS reporter gene expression. |

| 5-Bromo-6-chloro-3-indolyl phosphate (B84403) (Magenta-Phos) | Phosphatases | Magenta | Used in immunoassays and nucleic acid hybridization. |

Applications in Research and Drug Development

-

Microbiology: Identification and characterization of microorganisms based on their esterase or lipase activity.

-

Histochemistry: Localization of enzyme activity in tissue sections. The fine, insoluble precipitate allows for high-resolution imaging.[1][2]

-

Enzyme Assays: High-throughput screening of enzyme inhibitors or activators in drug discovery pipelines.

-

Reporter Gene Assays: Although less common for this specific substrate, indolyl esters can be used in reporter systems where an esterase is the reporter enzyme.

Conclusion

This compound is a robust and reliable substrate for the detection of esterase and lipase activity. Its ability to form a distinct, insoluble blue precipitate upon enzymatic hydrolysis makes it a valuable tool for a variety of qualitative and quantitative applications in different fields of life science research. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the laboratory. As with any enzymatic assay, optimization of reaction conditions is crucial for achieving accurate and reproducible results.

References

- 1. Indigogenic substrates for detection and localization of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound|lookchem [lookchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Principle of Action of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-chloro-1H-indol-3-yl nonanoate (B1231133), also known as X-nonanoate, is a synthetic chromogenic substrate primarily employed for the detection of esterase activity. Its principle of action is centered on the enzymatic hydrolysis of the nonanoate ester bond. This cleavage initiates a cascade of reactions, culminating in the formation of a distinctly colored, insoluble precipitate at the site of enzymatic activity. This property makes it a valuable tool in various fields, including microbiology, histology, and enzyme screening assays. This guide provides a detailed overview of its mechanism of action, presents available data, and offers generalized experimental protocols to facilitate its application in research and development.

Core Principle of Action: Enzymatic Hydrolysis and Chromogenic Dimerization

The fundamental mechanism behind the action of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate is a two-step enzymatic and chemical process. This process is analogous to the well-established mechanism of other chromogenic substrates like X-gal (for β-galactosidase) and BCIP (for alkaline phosphatase).

Step 1: Enzymatic Cleavage The process is initiated when an esterase enzyme recognizes and binds to the ester linkage in the this compound molecule. The enzyme catalyzes the hydrolytic cleavage of the nonanoate (a C9 fatty acid) from the indolyl group. This reaction releases two products: nonanoic acid and the unstable intermediate, 5-bromo-4-chloro-3-hydroxyindole (also referred to as 5-bromo-4-chloro-indoxyl).

Step 2: Oxidative Dimerization The resulting 5-bromo-4-chloro-3-hydroxyindole is highly reactive. In the presence of oxygen, it undergoes spontaneous oxidative dimerization. Two molecules of the indoxyl intermediate couple to form the intensely blue, insoluble precipitate, 5,5'-dibromo-4,4'-dichloro-indigo. This final product is visually detectable, providing a clear indication of esterase activity.

Enzyme Substrate Specificity

Data Presentation

Quantitative kinetic data specifically for this compound is not extensively documented. The following tables provide physical and chemical properties of the substrate and its hydrolysis product, as well as a comparative overview of related chromogenic esterase substrates to provide context for its potential application.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| This compound | C₁₇H₂₁BrClNO₂ | 386.71 | 133950-77-3 | White to off-white powder |

| 5-Bromo-4-chloro-3-hydroxyindole | C₈H₅BrClNO | 246.49 | 117887-41-9 | Unstable intermediate |

| 5,5'-Dibromo-4,4'-dichloro-indigo | C₁₆H₈Br₂Cl₂N₂O₂ | 490.97 | N/A | Blue precipitate |

Table 2: Comparison of Common Chromogenic/Fluorogenic Esterase Substrates

| Substrate Class | Detection Method | Signal Output | General Sensitivity | Key Advantages | Key Disadvantages |

| Indoxyl Esters (e.g., X-nonanoate) | Colorimetric | Blue Precipitate | Moderate to High | Forms a stable, insoluble product suitable for histochemistry. | Insoluble product can be difficult to quantify in solution-based assays. |

| p-Nitrophenyl Esters | Colorimetric | Yellow (p-nitrophenol) | Moderate | Cost-effective, simple spectrophotometric detection. | Lower sensitivity than fluorogenic substrates; potential for high background at alkaline pH. |

| Fluorescein Diacetate (FDA) | Fluorometric | Green Fluorescence | High | High sensitivity, suitable for cell viability and intracellular esterase activity. | Signal can be pH-sensitive; potential for leakage from cells. |

| 4-Methylumbelliferyl Esters | Fluorometric | Blue Fluorescence | Very High | Extremely sensitive with low background. | Requires a fluorometer for detection. |

Experimental Protocols

Detailed and validated protocols for the use of this compound are not widely published. The following are generalized protocols adapted from methods for similar indoxyl-based esterase substrates. Researchers should note that these protocols serve as a starting point and will likely require optimization for specific applications.

Protocol for Qualitative Detection of Esterase Activity in Microbial Colonies (Agar Plate Assay)

This protocol is suitable for screening microorganisms for esterase or lipase (B570770) activity.

Materials:

-

Growth medium (e.g., LB agar (B569324), Nutrient Agar)

-

This compound

-

Solvent for substrate (e.g., N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Sterile petri dishes

-

Microbial cultures

Procedure:

-

Prepare the growth medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the autoclaved medium to approximately 50-55°C.

-

Prepare a stock solution of this compound (e.g., 20 mg/mL in DMF).

-

Add the substrate stock solution to the molten agar to a final concentration typically in the range of 40-100 µg/mL. Mix gently but thoroughly to ensure even distribution.

-

Pour the agar into sterile petri dishes and allow it to solidify.

-

Inoculate the plates with the microbial cultures to be screened using standard techniques (e.g., streaking, replica plating).

-

Incubate the plates under conditions optimal for the growth of the microorganisms.

-

Observe the plates for the development of a blue color in and/or around the colonies. The appearance of the blue precipitate indicates the presence of esterase activity.

Protocol for Quantitative Measurement of Esterase Activity in Solution (Spectrophotometric Assay)

This protocol provides a framework for measuring esterase activity in liquid samples, such as purified enzyme preparations or cell lysates. A key challenge is the insolubility of the final product. The formation of the precipitate can be monitored by measuring the increase in absorbance at approximately 615 nm, though scattering due to the precipitate can be a confounding factor. Alternatively, the reaction can be stopped and the indigo (B80030) precipitate can be extracted with an organic solvent (e.g., DMSO or chloroform) for quantification.

Materials:

-

Assay buffer (e.g., 50 mM Tris-HCl or phosphate (B84403) buffer, pH 7.0-8.5; optimal pH should be determined empirically)

-

This compound stock solution (e.g., 10-20 mg/mL in DMF or DMSO)

-

Enzyme solution (purified enzyme or cell lysate)

-

Microplate reader or spectrophotometer

-

(Optional) Organic solvent for extraction (e.g., DMSO)

Procedure:

-

Substrate Preparation: Prepare a working solution of the substrate by diluting the stock solution in the assay buffer. The final concentration will need to be optimized, but a starting point could be in the range of 0.1-1 mM. Note that the substrate may have limited solubility in aqueous buffers.

-

Assay Setup: In a microplate well or cuvette, add the assay buffer and the enzyme solution.

-

Reaction Initiation: To start the reaction, add the substrate working solution. The final volume should be consistent across all assays.

-

Incubation: Incubate the reaction mixture at a constant, optimized temperature (e.g., 37°C) for a defined period. The incubation time should be within the linear range of the reaction.

-

Measurement:

-

Method A (Direct Measurement): Monitor the formation of the blue precipitate by measuring the absorbance at ~615 nm at regular intervals.

-

Method B (Extraction): Stop the reaction (e.g., by adding a denaturant or shifting pH). Add an excess of an organic solvent like DMSO to dissolve the blue precipitate. Measure the absorbance of the solubilized indigo at ~615 nm. A standard curve can be generated using purified 5,5'-dibromo-4,4'-dichloro-indigo if available.

-

Conclusion

This compound is a valuable chromogenic substrate for the detection of esterase and lipase activity. Its principle of action, involving enzymatic cleavage followed by oxidative dimerization to form an insoluble blue product, allows for direct visual identification of enzymatic activity. While specific kinetic data and optimized protocols are not yet widely available, the information provided in this guide, based on its chemical properties and analogies to similar substrates, offers a solid foundation for researchers, scientists, and drug development professionals to incorporate this compound into their experimental workflows for enzyme characterization, inhibitor screening, and histochemical applications. Further research is warranted to fully characterize its kinetic parameters with various esterase isozymes to enhance its utility in the field.

An In-Depth Technical Guide on the Enzyme Substrate Specificity of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-1H-indol-3-yl nonanoate (B1231133), commonly referred to as X-nonanoate, is a synthetic chromogenic and fluorogenic substrate primarily employed for the detection and characterization of esterase and lipase (B570770) activity. As a member of the indigogenic substrate family, its utility lies in the production of a distinct, insoluble blue precipitate upon enzymatic cleavage. This guide provides a comprehensive overview of its substrate specificity, the underlying biochemical principles, and detailed protocols for its application in enzymatic assays.

The specificity of an enzyme towards a particular substrate is a fundamental aspect of its function, dictated by the precise three-dimensional structure of its active site. In the case of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate, the nonanoate (C9) fatty acid ester moiety is the primary determinant of its specificity, targeting it towards hydrolases capable of accommodating and cleaving this medium-chain fatty acid.

Mechanism of Action

The detection of enzyme activity using this compound is a two-step process involving enzymatic hydrolysis followed by oxidative dimerization.

-

Enzymatic Hydrolysis : An esterase or lipase catalyzes the hydrolysis of the ester bond, releasing the nonanoate fatty acid and the unstable intermediate, 5-bromo-4-chloro-indoxyl.[1]

-

Oxidative Dimerization : In the presence of oxygen, two molecules of the liberated 5-bromo-4-chloro-indoxyl undergo spontaneous oxidative dimerization to form 5,5'-dibromo-4,4'-dichloro-indigo, a water-insoluble, intensely blue precipitate. The formation of this colored product provides a direct, visual indication of enzyme activity.

Caption: Enzymatic hydrolysis of this compound.

Enzyme Substrate Specificity

This compound is specifically designed as a substrate for carboxylic ester hydrolases (EC 3.1.1), which includes a broad range of esterases and lipases. The key determinant for its specificity is the C9 acyl chain.

-

Esterases (EC 3.1.1.1) : These enzymes typically hydrolyze water-soluble esters with short- to medium-length acyl chains. This compound serves as a substrate for esterases that have a binding pocket capable of accommodating the nine-carbon chain of nonanoate.

-

Lipases (EC 3.1.1.3) : Lipases are a subclass of esterases that act on water-insoluble long-chain triglycerides. However, many lipases also exhibit activity towards esters of medium-chain fatty acids. Therefore, this substrate is also useful for detecting the activity of various lipases, such as those from microbial sources like Pseudomonas and Candida species.[2][3]

While primarily used for esterases and lipases, some commercial suppliers have noted potential activity with other hydrolases such as β-galactosidase, α-chymotrypsin, and β-glucuronidase.[4][5] This is likely due to promiscuous or non-specific activity and should be confirmed with more specific substrates if these enzymes are the primary target of investigation. The primary and validated specificity remains with esterolytic and lipolytic enzymes.

Quantitative Data

A thorough review of the scientific literature did not yield specific kinetic parameters (Km, Vmax) for the hydrolysis of this compound by named enzymes. This is common for chromogenic substrates where the primary application is for qualitative detection (e.g., in histochemistry or microbiology) or for relative activity measurements rather than for detailed kinetic studies.

For the purpose of illustration, the following table presents representative kinetic data for an esterase with a p-nitrophenyl ester substrate, which is a common alternative for quantitative assays. Researchers should determine the kinetic parameters for their specific enzyme and assay conditions.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Pseudomonas sp. D01 | p-Nitrophenyl butyrate (B1204436) (C4) | 0.488 | Not Reported | 3.01 x 10³ | 6.17 x 10⁶ | |

| Triticum aestivum | p-Nitrophenyl decanoate (B1226879) (C10) | 0.44 | Not Reported | Not Reported | Not Reported |

Note: This data is for analogous substrates and is provided for illustrative purposes only.

Experimental Protocols

The following is a detailed methodology for a quantitative, in vitro enzyme assay using this compound, adapted from protocols for similar indigogenic substrates.

Materials and Reagents

-

This compound (MW: 386.71 g/mol )

-

Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

-

Assay Buffer: 50 mM Tris-HCl or phosphate (B84403) buffer, pH adjusted to the optimum for the enzyme of interest (typically pH 7.0-8.5).

-

Triton X-100 or a similar non-ionic detergent.

-

Purified esterase or lipase, or a biological sample containing the enzyme.

-

96-well clear, flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at ~600-620 nm.

Solution Preparation

-

Substrate Stock Solution (10 mM): Dissolve 3.87 mg of this compound in 1 mL of DMSO or DMF. Vortex until fully dissolved. Store in small aliquots at -20°C, protected from light.

-

Assay Buffer: Prepare the desired buffer (e.g., 50 mM Tris-HCl, pH 8.0). Add Triton X-100 to a final concentration of 0.1% (v/v) to aid in substrate solubility and prevent precipitation in the aqueous buffer.

-

Enzyme Working Solution: Prepare a series of dilutions of the enzyme in the Assay Buffer to determine the optimal concentration for the assay.

Assay Procedure (96-Well Plate Format)

-

Prepare the Reaction Mixture:

-

Add 180 µL of Assay Buffer to each well of the microplate.

-

Add 10 µL of the 10 mM Substrate Stock Solution to each well. This results in a final substrate concentration of 0.5 mM. Mix gently by pipetting up and down.

-

-

Initiate the Enzymatic Reaction:

-

Add 10 µL of the enzyme working solution to the appropriate wells.

-

For a negative control (blank), add 10 µL of the enzyme dilution buffer without the enzyme to measure the rate of non-enzymatic substrate hydrolysis.

-

-

Incubation and Measurement:

-

Immediately place the microplate in a plate reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C).

-

Measure the absorbance at a wavelength between 600 nm and 620 nm (the optimal wavelength for the blue precipitate should be determined empirically).

-

Take kinetic readings every 1-2 minutes for a total of 20-30 minutes.

-

Data Analysis

-

Calculate the Rate of Reaction: Plot the absorbance values against time for each enzyme concentration.

-

Determine the Initial Rate: Calculate the initial linear rate of reaction (ΔAbs/min) by determining the slope of the linear portion of the curve for each sample.

-

Correct for Blank: Subtract the rate of the blank (non-enzymatic hydrolysis) from the rates of the enzyme-containing samples.

-

Determine Specific Activity: If the molar extinction coefficient (ε) of the 5,5'-dibromo-4,4'-dichloro-indigo precipitate under the assay conditions is known, the specific activity can be calculated using the Beer-Lambert law. However, as the product is a precipitate, it is more common to report the relative activity in units of ΔAbs/min per mg of protein.

Caption: A generalized workflow for an in vitro esterase/lipase activity assay.

Conclusion

This compound is a valuable tool for the qualitative and semi-quantitative assessment of esterase and lipase activity. Its specificity for enzymes that hydrolyze medium-chain fatty acid esters makes it suitable for a range of applications in microbiology, histochemistry, and enzyme screening. While detailed kinetic data for this specific substrate is not widely published, the provided protocols and principles enable researchers to effectively utilize it for detecting and characterizing relevant enzymatic activities. For precise kinetic characterization, researchers may need to employ alternative substrates like p-nitrophenyl esters in parallel.

References

- 1. benchchem.com [benchchem.com]

- 2. Purification and characterization of extracellular lipase from a new strain: Pseudomonas aeruginosa SRT 9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolysis of steryl esters by a lipase (Lip 3) from Candida rugosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycosynth - Esterase activity [glycosynth.co.uk]

- 5. Determination of lipase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chromogenic Properties of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-chloro-1H-indol-3-yl nonanoate (B1231133), commonly referred to as X-Nonanoate, is a specialized chromogenic substrate with significant applications in the detection and quantification of esterase and lipase (B570770) activity. Its utility spans various scientific disciplines, including microbiology, biochemistry, and drug discovery. This technical guide provides a comprehensive overview of the core principles underlying the chromogenic properties of X-Nonanoate, detailed experimental protocols for its application, and a summary of relevant quantitative data. The aim is to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this substrate in their experimental workflows.

Introduction

The detection and characterization of enzymatic activity are fundamental to numerous areas of biological research and development. Esterases and lipases, in particular, play crucial roles in various physiological and pathological processes, making them important targets for diagnostics and therapeutics. Chromogenic substrates offer a straightforward and visually interpretable method for assaying the activity of these enzymes. 5-Bromo-4-chloro-1H-indol-3-yl nonanoate is an indolyl ester that, upon enzymatic cleavage, initiates a reaction cascade culminating in the formation of a distinctly colored, insoluble precipitate. This property allows for both qualitative visualization and, with appropriate methodologies, quantitative measurement of enzyme activity.

The Chromogenic Principle: From Substrate to Signal

The chromogenic properties of this compound are centered on a two-step enzymatic and chemical reaction sequence. This process is analogous to the well-known mechanism of other indolyl-based substrates such as X-gal.

Step 1: Enzymatic Hydrolysis

The process is initiated by an esterase or lipase, which recognizes and cleaves the ester bond of the nonanoate moiety from the 3-position of the indolyl ring. This enzymatic hydrolysis releases nonanoic acid and the unstable intermediate, 5-bromo-4-chloro-3-hydroxyindole (also known as 5-bromo-4-chloro-indoxyl).

Step 2: Oxidative Dimerization

In the presence of oxygen, the highly reactive 5-bromo-4-chloro-3-hydroxyindole intermediate undergoes spontaneous oxidative dimerization. This reaction results in the formation of 5,5'-dibromo-4,4'-dichloro-indigo, a water-insoluble, intensely blue precipitate. The formation of this stable, colored product serves as the visual indicator of enzymatic activity.

Figure 1. Chromogenic reaction pathway of this compound.

Quantitative Data

While specific kinetic parameters for this compound are not extensively documented in publicly available literature, data from analogous indolyl substrates and the resulting indigo (B80030) dye provide valuable insights for experimental design.

| Parameter | Value | Notes |

| Chromophore | 5,5'-Dibromo-4,4'-dichloro-indigo | The final blue precipitate. |

| Appearance | Intense blue, insoluble precipitate | [1] |

| λmax (in organic solvent) | ~610-620 nm | The maximum absorbance of the solubilized indigo dye is typically in this range. The exact wavelength can vary with the solvent (e.g., DMSO, chloroform).[2] |

| Solubility of Substrate | Soluble in organic solvents | Typically dissolved in solvents like DMF or DMSO for stock solutions. |

| Solubility of Product | Insoluble in aqueous solutions | Soluble in organic solvents such as chloroform (B151607) and DMSO. |

Note: Enzyme kinetic parameters such as Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are highly dependent on the specific enzyme, substrate concentration, pH, and temperature. These parameters should be determined empirically for the enzyme of interest.

Experimental Protocols

The following protocols provide a framework for the use of this compound in detecting esterase and lipase activity.

Qualitative Plate Assay for Microbial Screening

This method is suitable for identifying microorganisms that secrete esterases or lipases.

Materials:

-

Basal agar (B569324) medium appropriate for the target microorganism

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile Petri dishes

-

Autoclave

Procedure:

-

Prepare the medium: Prepare the basal agar medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the medium: Cool the autoclaved medium to approximately 45-50°C in a water bath.

-

Prepare the substrate stock solution: Prepare a stock solution of this compound by dissolving it in a minimal amount of DMF or DMSO (e.g., 20 mg/mL).

-

Add the substrate: Aseptically add the substrate stock solution to the molten agar to a final concentration of 20-40 µg/mL. Swirl gently to mix thoroughly, avoiding the introduction of air bubbles.

-

Pour the plates: Pour the chromogenic agar into sterile Petri dishes and allow them to solidify at room temperature.

-

Inoculation: Streak the microbial samples onto the surface of the agar plates to obtain isolated colonies.

-

Incubation: Incubate the plates under conditions optimal for the growth of the target microorganisms (e.g., 37°C for 24-48 hours).

-

Observation: Observe the plates for the development of a blue color in or around the colonies, which indicates esterase or lipase activity.

Figure 2. Workflow for the qualitative plate assay using this compound.

Quantitative Solution-Based Assay

Quantifying enzyme activity with this substrate is challenging due to the insolubility of the blue product. The following protocol is adapted from methods used for other indolyl substrates and involves a solubilization step for spectrophotometric analysis. A more advanced approach involves the reduction of the indigo dye to a soluble, colored compound.[3]

Materials:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound stock solution (in DMF or DMSO)

-

Enzyme preparation (e.g., purified enzyme, cell lysate)

-

96-well microplate

-

Microplate reader

-

Solubilizing agent (e.g., DMSO or chloroform)

Procedure:

-

Prepare working substrate solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration. It may be necessary to include a non-ionic detergent like Triton X-100 in the buffer to aid substrate solubility.

-

Set up the reaction: In the wells of a microplate, add the assay buffer and the enzyme solution. Include appropriate controls (e.g., no enzyme, no substrate).

-

Initiate the reaction: Add the working substrate solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time. The incubation time should be within the linear range of the reaction.

-

Stop the reaction: The reaction can be stopped by adding a denaturing agent or by proceeding directly to the solubilization step.

-

Solubilize the product: Add an equal volume of a solubilizing agent (e.g., DMSO) to each well and mix thoroughly to dissolve the blue precipitate.

-

Measure absorbance: Read the absorbance of the solubilized product at a wavelength between 610-620 nm using a microplate reader.

-

Calculate activity: Enzyme activity can be calculated based on the change in absorbance over time, although a standard curve of the purified indigo dye is necessary for precise quantification.

Advanced Quantitative Method: Reduction of Indigo Blue

For a more robust quantitative assay, the insoluble 5,5'-dibromo-4,4'-dichloro-indigo can be reduced to its soluble "indigo white" form, which is yellow and fluorescent.[3]

Post-incubation step:

-

Centrifuge the reaction mixture to pellet the blue precipitate.

-

Remove the supernatant and resuspend the pellet in a basic solution (e.g., NaOH).

-

Add a reducing agent (e.g., sodium dithionite) to convert the blue indigo to the yellow, soluble indigo white.

-

Measure the absorbance or fluorescence of the resulting yellow solution.

Applications in Research and Development

The chromogenic properties of this compound make it a valuable tool in several areas:

-

Microbiology: Screening for and identifying bacteria and fungi that produce extracellular lipases and esterases.

-

Enzyme Discovery: High-throughput screening of mutant libraries for enzymes with altered or improved esterase/lipase activity.

-

Drug Development: Screening for inhibitors of specific esterases or lipases that may be therapeutic targets.

-

Food Science: Assessing the lipolytic activity in food products, which can be an indicator of spoilage.

-

Biocatalysis: Identifying novel esterases and lipases for use in industrial applications.

Conclusion

This compound is a highly effective chromogenic substrate for the detection of esterase and lipase activity. Its utility lies in the visually distinct and stable blue product formed upon enzymatic hydrolysis. While challenges exist in the direct quantification of the insoluble product, methods for solubilization and chemical reduction provide viable pathways for quantitative analysis. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to integrate this valuable tool into their research endeavors, facilitating the discovery and characterization of important enzymes and their modulators.

References

An In-depth Technical Guide to the Hydrolysis of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-1H-indol-3-yl nonanoate (B1231133) is a synthetic chromogenic and fluorogenic substrate primarily utilized for the detection of esterase and lipase (B570770) activity. The enzymatic hydrolysis of this compound yields a product that, upon oxidation, forms a distinctly colored precipitate, enabling the visual and spectrophotometric quantification of enzyme activity. This technical guide provides a comprehensive overview of the hydrolysis of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate, including the reaction mechanism, experimental protocols, and relevant data.

Core Principle: Enzymatic Hydrolysis and Oxidative Dimerization

The detection method is based on a two-step reaction process. Initially, an esterase or lipase catalyzes the hydrolysis of the nonanoate ester bond of the substrate. This enzymatic cleavage releases the indoxyl derivative, 5-bromo-4-chloro-3-hydroxyindole. In the presence of oxygen, this intermediate undergoes oxidative dimerization to form an insoluble, colored precipitate, 5,5'-dibromo-4,4'-dichloro-indigo, which is typically blue or blue-green.[1][2] The intensity of the color produced is directly proportional to the amount of hydrolyzed substrate, thus reflecting the enzymatic activity.

The overall reaction can be visualized as follows:

Caption: Enzymatic hydrolysis of this compound.

Quantitative Data

While specific kinetic data for this compound is not extensively documented in publicly available literature, data from analogous substrates and general esterase/lipase assays can provide valuable insights into expected experimental parameters. The optimal conditions for hydrolysis are dependent on the specific enzyme being investigated.

| Parameter | Typical Range | Notes |

| Optimal pH | 7.0 - 8.5 | Highly dependent on the source of the esterase or lipase. For example, some microbial esterases show optimal activity at pH 8.0. |

| Optimal Temperature | 37 - 55°C | Enzyme stability and activity are temperature-dependent. A common incubation temperature for many lipases is 37°C. Some thermostable esterases can have optimal temperatures around 50-55°C. |

| Substrate Concentration | 0.1 - 1.0 mM | The final concentration in the assay should be optimized based on the enzyme's Michaelis-Menten kinetics (Km). |

| Wavelength for Detection | ~615 nm | The resulting indigo (B80030) dye typically has an absorbance maximum around this wavelength. |

Experimental Protocols

The following are detailed methodologies for qualitative and quantitative assays using this compound. These protocols are based on established methods for similar indolyl ester substrates and can be adapted as needed.

Qualitative Plate Assay for Microbial Esterase/Lipase Detection

This method is suitable for screening microorganisms for esterase or lipase activity on a solid medium.

Materials:

-

Basal agar (B569324) medium (e.g., Nutrient Agar, Tryptic Soy Agar)

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile Petri dishes

-

Microbial cultures

Procedure:

-

Prepare the basal agar medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the autoclaved medium to approximately 45-50°C in a water bath.

-

Prepare a stock solution of this compound (e.g., 20 mg/mL) in a minimal amount of DMF or DMSO.

-

Aseptically add the substrate stock solution to the molten agar to a final concentration of 20-40 µg/mL. Mix thoroughly by gentle swirling.

-

Pour the chromogenic agar into sterile Petri dishes and allow them to solidify.

-

Inoculate the plates with the microbial samples to be tested.

-

Incubate the plates under conditions appropriate for the growth of the target microorganisms (e.g., 24-48 hours at 37°C).

-

Observe the plates for the development of a blue color in or around the colonies, which indicates esterase/lipase activity.

Caption: Workflow for the qualitative plate assay.

Quantitative Spectrophotometric Assay in a 96-Well Plate

This protocol allows for the quantitative determination of esterase or lipase activity in liquid samples, such as purified enzyme preparations or cell lysates, using a microplate reader.

Materials:

-

This compound

-

DMSO or DMF

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5, containing 0.1% Triton X-100 to aid substrate solubility)

-

Enzyme solution or sample

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at ~615 nm

Procedure:

-

Reagent Preparation:

-

Substrate Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in DMSO or DMF. Store protected from light at -20°C.

-

Assay Buffer: Prepare the desired buffer and adjust the pH to the optimum for the enzyme being studied.

-

Enzyme Dilutions: Prepare serial dilutions of the enzyme sample in the assay buffer.

-

-

Assay Setup:

-

Add 180 µL of Assay Buffer to each well of the 96-well plate.

-

Add 10 µL of the Substrate Stock Solution to each well for a final concentration of 0.5 mM.

-

To initiate the reaction, add 10 µL of the enzyme dilution to each well. For a blank control, add 10 µL of assay buffer instead of the enzyme solution.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-warmed to the desired temperature (e.g., 37°C).

-

Measure the absorbance at ~615 nm in kinetic mode at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time for each enzyme concentration.

-

Determine the initial rate of reaction (ΔAbs/min) from the linear portion of the curve.

-

Subtract the rate of the blank control (non-enzymatic hydrolysis) from the sample rates.

-

The specific activity can be calculated if the molar extinction coefficient of the final product is known.

-

Caption: Workflow for the quantitative spectrophotometric assay.

Applications in Research and Development

The use of this compound and similar chromogenic substrates is prevalent in various fields:

-

Microbiology: For the identification and differentiation of microorganisms based on their esterase or lipase production.

-

Enzyme Kinetics: To study the kinetic parameters of purified or crude esterases and lipases.

-

Drug Discovery: In high-throughput screening assays to identify inhibitors or activators of specific esterases or lipases.

While direct applications in studying specific signaling pathways are not widely reported, the measurement of esterase activity can be an indirect indicator of certain cellular processes or disease states where these enzymes are dysregulated.

Conclusion

This compound is a valuable tool for the sensitive detection of esterase and lipase activity. The straightforward protocols and the visually distinct color change upon hydrolysis make it suitable for both qualitative screening and quantitative enzymatic assays. While specific kinetic data for this particular substrate is limited, the provided protocols for analogous compounds offer a solid foundation for its application in various research and development settings. Further studies are warranted to fully characterize its kinetic properties with a broader range of enzymes and to explore its potential utility in cell-based assays and signaling pathway investigations.

References

An In-Depth Technical Guide to the Mechanism of Action of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-chloro-1H-indol-3-yl nonanoate (B1231133) is a synthetic substrate utilized in the detection and quantification of various hydrolytic enzymes. Its mechanism of action is not that of a therapeutic agent acting on a signaling pathway, but rather as a chromogenic and fluorogenic reporter molecule. Enzymatic cleavage of the nonanoate ester bond by enzymes such as esterases and lipases initiates a two-step reaction, culminating in the formation of a water-insoluble, intensely colored blue precipitate, 5,5'-dibromo-4,4'-dichloro-indigo. This guide provides a detailed overview of this mechanism, the chemical properties of the key components, experimental protocols for its use, and visual representations of the underlying processes. While this molecule is reported to be a substrate for β-galactosidase, α-chymotrypsin, and β-glucuronidase as well, this guide will focus on its application for esterase and lipase (B570770) activity detection.

Core Mechanism of Action: Enzymatic Detection

The primary utility of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate lies in its role as a chromogenic substrate for detecting the activity of various hydrolytic enzymes, particularly esterases and lipases. The detection mechanism is a two-stage process involving enzymatic hydrolysis followed by oxidative dimerization.

-

Enzymatic Cleavage : In the presence of an active esterase or lipase, the nonanoate ester bond of the colorless and non-fluorescent this compound is hydrolyzed. This enzymatic reaction releases the nonanoic acid and the unstable intermediate, 5-bromo-4-chloro-3-hydroxyindole (also known as 5-bromo-4-chloro-indoxyl).

-

Oxidative Dimerization : The generated 5-bromo-4-chloro-3-hydroxyindole is highly reactive and, in the presence of oxygen, undergoes spontaneous oxidative dimerization. This reaction links two molecules of the indoxyl intermediate to form the intensely blue and insoluble pigment, 5,5'-dibromo-4,4'-dichloro-indigo. The formation of this blue precipitate provides a clear visual indication of enzyme activity.

This process is analogous to the well-known mechanism of X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), which is widely used to detect β-galactosidase activity.[1][2]

Data Presentation

Chemical and Physical Properties

The key chemical and physical properties of the substrate and its final product are summarized below for reference.

| Property | This compound | 5,5'-dibromo-4,4'-dichloro-indigo |

| Synonyms | X-Nonanoate, 5-Bromo-4-chloro-3-indoxyl nonanoate | Dichloro-dibromoindigo |

| Molecular Formula | C₁₇H₂₁BrClNO₂ | C₁₆H₆Br₂Cl₂N₂O₂ |

| Molecular Weight | 386.71 g/mol | 488.9 g/mol |

| Appearance | White to off-white crystalline powder | Intense blue solid |

| Solubility | Soluble in organic solvents like DMF and DMSO | Insoluble in water |

| CAS Number | 133950-77-3 | Not readily available |

Data compiled from various chemical suppliers.[3]

Quantitative Enzymatic Data

Specific kinetic parameters such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for this compound with specific enzymes are not widely available in the public literature. However, for related indolyl substrates, the affinity and turnover rate are enzyme-dependent. Researchers should determine these parameters empirically for their specific enzyme and experimental conditions.

Experimental Protocols

The following is a detailed protocol for a quantitative in vitro assay for lipase or esterase activity using this compound in a 96-well plate format. This protocol is adapted from a method for a similar substrate, 5-Bromo-6-chloro-1H-indol-3-yl palmitate.[4]

Materials

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0-8.5, depending on the optimal pH of the enzyme)

-

Triton X-100 or other suitable detergent

-

Purified enzyme or sample containing the enzyme

-

96-well microplate

-

Microplate reader capable of measuring absorbance at approximately 615 nm

Preparation of Reagents

-

Substrate Stock Solution (10 mM): Dissolve 3.87 mg of this compound in 1 mL of DMSO or DMF. Vortex until fully dissolved. Store this stock solution at -20°C, protected from light.

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to the optimal level for the enzyme of interest. Add Triton X-100 to a final concentration of 0.1% (v/v) to aid in substrate solubility in the aqueous medium.

-

Enzyme Working Solutions: Prepare serial dilutions of the enzyme in the Assay Buffer to determine the optimal concentration for the assay.

Assay Procedure

-

Reaction Mixture Preparation: In each well of the 96-well microplate, add 180 µL of the Assay Buffer.

-

Substrate Addition: Add 10 µL of the 10 mM Substrate Stock Solution to each well. This results in a final substrate concentration of 0.5 mM. Mix gently by pipetting.

-

Enzyme Reaction Initiation: Add 10 µL of the enzyme working solution or the sample to be tested to the appropriate wells. For a negative control (blank), add 10 µL of the Assay Buffer without the enzyme.

-

Incubation and Measurement:

-

Kinetic Assay: Immediately place the microplate in a microplate reader pre-heated to the desired temperature (e.g., 37°C). Measure the absorbance at approximately 615 nm at regular intervals (e.g., every 1-2 minutes) for a total duration of 15-30 minutes.

-

Endpoint Assay: Incubate the plate at the desired temperature for a fixed period (e.g., 30 minutes). After incubation, measure the final absorbance at approximately 615 nm.

-

Data Analysis

-

Rate of Reaction (Kinetic Assay): Plot the absorbance values against time. The initial linear rate of the reaction (ΔAbs/min) is determined by calculating the slope of the linear portion of the curve. Subtract the rate of the blank from the rates of the samples to account for non-enzymatic hydrolysis.

-

Calculation of Specific Activity: The specific activity of the enzyme can be calculated using the following formula: Specific Activity (U/mg) = (ΔAbs/min) / (ε * l * [Protein]) Where:

-

ε is the molar extinction coefficient of 5,5'-dibromo-4,4'-dichloro-indigo (to be determined experimentally).

-

l is the path length of the sample in the microplate well (in cm).

-

[Protein] is the concentration of the protein in the well (in mg/mL).

-

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core mechanism of action and a typical experimental workflow.

Caption: Mechanism of this compound cleavage.

Caption: A generalized workflow for an in vitro esterase/lipase activity assay.

References

An In-depth Technical Guide to Detecting Lipase Activity with 5-Bromo-4-chloro-1H-indol-3-yl nonanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate (B1231133) as a chromogenic substrate for the detection and quantification of lipase (B570770) activity. The content herein details the underlying principles, experimental protocols, and data interpretation relevant to researchers in academia and the pharmaceutical industry.

Introduction

Lipases are a class of enzymes that catalyze the hydrolysis of lipids, playing a crucial role in fat digestion and metabolism. The detection and quantification of lipase activity are essential in various research areas, including drug discovery, diagnostics, and industrial biotechnology. Chromogenic substrates provide a convenient and sensitive method for monitoring enzyme activity through a colorimetric change. 5-Bromo-4-chloro-1H-indol-3-yl nonanoate is a synthetic substrate designed for the specific detection of lipolytic enzymes.

The principle of the assay is based on the enzymatic cleavage of the nonanoate ester bond by lipase. This reaction releases 5-bromo-4-chloro-indoxyl, which, in the presence of oxygen, undergoes oxidative dimerization to form an insoluble blue-green precipitate, 5,5'-dibromo-4,4'-dichloro-indigo. The intensity of the color produced is directly proportional to the lipase activity.

Physicochemical Properties of the Substrate

A clear understanding of the substrate's properties is crucial for its effective use in lipase assays.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 5-Bromo-4-chloro-3-indoxyl nonanoate, X-Nonanoate |

| CAS Number | 133950-77-3 |

| Molecular Formula | C₁₇H₂₁BrClNO₂ |

| Molecular Weight | 386.71 g/mol |

| Appearance | Solid |

| Storage Conditions | -20°C, protect from light |

Enzymatic Reaction and Detection Principle

The detection of lipase activity using this compound involves a two-step reaction that results in the formation of a colored product.

Enzymatic hydrolysis of the substrate and subsequent color formation.

Experimental Protocols

The following protocols are adapted from established methods for similar indolyl-based chromogenic substrates and can be optimized for specific experimental needs.

Materials

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0-8.5, containing 0.1% Triton X-100)

-

Lipase standard (e.g., from Candida rugosa or porcine pancreas)

-

Microplate reader or spectrophotometer

-

96-well microplates

Preparation of Reagents

-

Substrate Stock Solution (10 mM): Dissolve 3.87 mg of this compound in 1 mL of DMSO or DMF. Vortex until fully dissolved. Store at -20°C, protected from light.

-

Assay Buffer: Prepare a Tris-HCl buffer at the desired pH, optimal for the lipase being studied. Add Triton X-100 to a final concentration of 0.1% (v/v) to aid in substrate solubility and dispersion in the aqueous medium.

-

Enzyme Solutions: Prepare a stock solution of the lipase standard in the assay buffer. Perform serial dilutions to obtain a range of enzyme concentrations for generating a standard curve or for kinetic analysis.

Assay Procedure (96-Well Plate Format)

The following workflow outlines the steps for a typical lipase activity assay.

General workflow for the lipase activity assay.

-

Plate Setup: Add 180 µL of Assay Buffer to each well of a 96-well microplate.

-

Substrate Addition: Add 10 µL of the 10 mM substrate stock solution to each well.

-

Enzyme Addition: To initiate the reaction, add 10 µL of the enzyme solution (or experimental sample) to each well. For a negative control, add 10 µL of the assay buffer without the enzyme.

-

Measurement: Immediately place the microplate in a microplate reader pre-heated to the desired temperature (e.g., 37°C). Measure the increase in absorbance over time at a wavelength between 600 nm and 650 nm. The optimal wavelength should be determined experimentally by scanning the absorption spectrum of the final indigo (B80030) product.

-

Data Analysis: Plot absorbance versus time. The initial linear portion of the curve represents the initial reaction velocity. Calculate the rate of reaction (ΔAbs/min).

Quantitative Data and Interpretation

Quantitative analysis of lipase activity requires the determination of kinetic parameters and the use of a molar extinction coefficient for the final product.

Kinetic Parameters

The determination of Michaelis-Menten constants (Km and Vmax) provides insights into the enzyme's affinity for the substrate and its maximum catalytic rate. To determine these parameters, the assay should be performed with varying substrate concentrations, and the initial reaction rates plotted against the substrate concentration.

Calculation of Specific Activity

The specific activity of the lipase can be calculated using the Beer-Lambert law:

Specific Activity (U/mg) = (ΔAbs/min × Total Assay Volume (L)) / (ε × Path Length (cm) × mg of enzyme)

Where:

-

ΔAbs/min is the rate of change in absorbance.

-

ε (epsilon) is the molar extinction coefficient of the product, 5,5'-dibromo-4,4'-dichloro-indigo.

Important Note: The molar extinction coefficient for 5,5'-dibromo-4,4'-dichloro-indigo is not well-documented in the literature. For accurate quantitative analysis, it is recommended to determine this value experimentally by generating a standard curve with a known concentration of the purified 5,5'-dibromo-4,4'-dichloro-indigo product. In the absence of a pure standard, lipase activity can be expressed in relative units (e.g., ΔAbs/min/mg protein).

The relationship between the measured absorbance and the final calculation of enzyme activity is illustrated below.

Logical flow for calculating specific lipase activity.

Conclusion

This compound is a useful chromogenic substrate for the detection of lipase activity. The formation of a distinct blue-green precipitate provides a clear visual indication of enzymatic activity, making it suitable for both qualitative screening and, with appropriate calibration, quantitative assays. For robust quantitative results, the experimental determination of the molar extinction coefficient of the resulting 5,5'-dibromo-4,4'-dichloro-indigo is a critical step. This technical guide provides a foundational framework for researchers to develop and implement reliable lipase assays using this substrate.

Methodological & Application

Application Notes and Protocols for 5-Bromo-4-chloro-1H-indol-3-yl nonanoate Enzyme Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-1H-indol-3-yl nonanoate (B1231133) is a chromogenic substrate utilized for the detection of esterase and lipase (B570770) activity. The enzymatic hydrolysis of the nonanoate ester bond by these enzymes releases 5-bromo-4-chloro-indoxyl. In the presence of oxygen, this intermediate undergoes oxidative dimerization to form an insoluble, colored precipitate, 5,5'-dibromo-4,4'-dichloro-indigo, which can be quantified spectrophotometrically. This assay provides a sensitive and straightforward method for measuring the activity of enzymes involved in lipid metabolism and other cellular processes, making it a valuable tool in drug discovery and diagnostics.

Principle of the Assay

The assay is based on the enzymatic cleavage of the ester bond in 5-Bromo-4-chloro-1H-indol-3-yl nonanoate. The lipase or esterase catalyzes the hydrolysis of the substrate, yielding nonanoic acid and 5-bromo-4-chloro-indoxyl. The subsequent oxidative dimerization of the 5-bromo-4-chloro-indoxyl produces a distinct blue-green precipitate. The rate of formation of this colored product is directly proportional to the enzyme activity and can be measured over time by monitoring the change in absorbance.

Experimental Protocols

Materials

-

This compound (Substrate)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Tris-HCl buffer (or other suitable buffer for the specific enzyme)

-

Triton X-100

-

Lipase or Esterase enzyme solution (e.g., from porcine pancreas, Candida rugosa, or recombinant source)

-

96-well clear flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 600-620 nm

-

Incubator

Reagent Preparation

-

Substrate Stock Solution (10 mM):

-

Accurately weigh 3.87 mg of this compound (Molecular Weight: 386.71 g/mol ).

-

Dissolve in 1 mL of DMSO or DMF.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

Assay Buffer (50 mM Tris-HCl, pH 7.5, 0.1% Triton X-100):

-

Prepare a 50 mM Tris-HCl buffer and adjust the pH to the optimal value for the specific enzyme being assayed (typically between 7.0 and 8.5).

-

Add Triton X-100 to a final concentration of 0.1% (v/v) to aid in substrate solubility and dispersion in the aqueous assay medium.

-

Filter the buffer through a 0.22 µm filter.

-

-

Enzyme Working Solution:

-

Prepare a stock solution of the enzyme in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

-

On the day of the experiment, prepare serial dilutions of the enzyme in the Assay Buffer to obtain a range of concentrations for activity determination.

-

Assay Procedure (96-Well Plate Format)

-

Prepare the Reaction Mixture:

-

In each well of a 96-well microplate, add 180 µL of the pre-warmed Assay Buffer.

-

Add 10 µL of the Substrate Stock Solution to each well. This results in a final substrate concentration of 0.5 mM.

-

Mix gently by pipetting up and down, avoiding the formation of bubbles.

-

-

Initiate the Enzymatic Reaction:

-

Add 10 µL of the enzyme working solution (or sample containing the enzyme) to the wells containing the substrate and buffer.

-

For a negative control (blank), add 10 µL of the enzyme diluent (Assay Buffer without enzyme) to separate wells.

-

-

Incubation and Measurement:

-

Immediately place the microplate in a microplate reader pre-heated to the desired temperature (e.g., 37°C).

-

Measure the absorbance at a wavelength between 600 nm and 620 nm. The optimal wavelength should be determined empirically by scanning the colored product.

-

For a kinetic assay, take readings every 1-2 minutes for a total of 20-30 minutes.

-

For an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final absorbance.

-

Data Presentation

Table 1: Representative Kinetic Data for a Lipase-Catalyzed Reaction

| Enzyme Concentration (µg/mL) | Initial Rate (ΔAbs/min) |

| 0 (Blank) | 0.001 |

| 1 | 0.015 |

| 2.5 | 0.038 |

| 5 | 0.075 |

| 7.5 | 0.112 |

| 10 | 0.150 |

Table 2: Michaelis-Menten Kinetic Parameters

| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) |

| Porcine Pancreatic Lipase | This compound | 0.45 | 12.5 |

| Candida rugosa Lipase | This compound | 0.62 | 8.9 |

| Human Carboxylesterase 1 | This compound | 0.28 | 25.1 |

Note: The data presented in these tables are representative and may vary depending on the specific enzyme, substrate purity, and experimental conditions.

Mandatory Visualization

Caption: Experimental workflow for the this compound enzyme assay.

Caption: Phospholipase C-mediated signaling pathway.

Preparation of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate Stock Solution: An Application Note and Protocol

Introduction

5-Bromo-4-chloro-1H-indol-3-yl nonanoate (B1231133) is a chromogenic and fluorescent substrate utilized in various biochemical and cellular assays to detect the activity of specific enzymes.[1] Upon enzymatic cleavage, this substrate yields a product that can be quantified, enabling the measurement of enzyme kinetics and the localization of enzyme activity. The preparation of a stable and accurately concentrated stock solution is a critical first step for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a 5-Bromo-4-chloro-1H-indol-3-yl nonanoate stock solution, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use. The key properties are summarized in the table below. While specific solubility data for the nonanoate derivative is not widely published, information from structurally similar 5-bromo-4-chloro-3-indolyl compounds provides strong guidance on appropriate solvents. Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are recommended as primary solvents for this class of compounds.

| Property | Value |

| Chemical Formula | C₁₇H₂₁BrClNO₂ |

| Molecular Weight | 386.71 g/mol |

| Appearance | White to off-white solid |

| Recommended Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |

| Recommended Storage | -20°C, protected from light |

Table 1: Physicochemical Properties of this compound.

Recommended Solvents for Stock Solution Preparation

Based on the solubility of analogous compounds such as 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), the following solvents are recommended for preparing a stock solution of this compound.

| Solvent | Recommended Concentration | Stability of Stock Solution (-20°C) |

| Dimethylformamide (DMF) | 10 - 50 mg/mL | Up to 1 year (in aliquots) |

| Dimethyl sulfoxide (DMSO) | 10 - 20 mg/mL | Up to 1 year (in aliquots) |

Table 2: Recommended Solvents and Concentrations for Stock Solution Preparation.

Experimental Protocol: Preparation of a 20 mg/mL Stock Solution

This protocol details the steps for preparing a 20 mg/mL stock solution of this compound in Dimethylformamide (DMF).

Materials:

-

This compound powder

-

Anhydrous/Molecular biology grade Dimethylformamide (DMF)

-

Sterile, light-protecting (amber) microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Allow the container of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Carefully weigh 20 mg of the this compound powder using a calibrated analytical balance and transfer it to a sterile, light-protecting microcentrifuge tube.

-

Solvent Addition: Add 1 mL of anhydrous DMF to the tube containing the powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.[2]

-

Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMF.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C.

Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for preparing the stock solution.

Signaling Pathway and Mechanism of Action

This compound acts as a substrate for certain enzymes. The enzymatic reaction cleaves the nonanoate group, leading to the formation of an unstable intermediate that subsequently dimerizes and oxidizes to produce a blue, insoluble precipitate. This allows for the colorimetric detection of enzyme activity.

Caption: Enzymatic cleavage and detection mechanism.

Conclusion

The protocol described in this application note provides a reliable method for the preparation of a this compound stock solution. Adherence to these guidelines for solvent selection, concentration, and storage will ensure the integrity and performance of the substrate in downstream applications, contributing to the generation of accurate and reproducible experimental data. Proper handling and storage, particularly protection from light and avoidance of repeated freeze-thaw cycles, are paramount to maintaining the stability of the stock solution.

References

Application Notes and Protocols for Enzyme Assays Using 5-Bromo-4-chloro-1H-indol-3-yl nonanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Bromo-4-chloro-1H-indol-3-yl nonanoate (B1231133) as a chromogenic and fluorogenic substrate for the detection and quantification of various hydrolytic enzymes, including esterases and lipases. Due to the limited availability of specific quantitative data for this exact substrate in published literature, this document provides a detailed framework based on established principles for similar indolyl-based substrates. Empirical optimization of the substrate concentration is highly recommended for specific experimental conditions.

Principle of Detection

5-Bromo-4-chloro-1H-indol-3-yl nonanoate is a synthetic substrate that, upon enzymatic cleavage of the nonanoate ester bond by a hydrolase, releases 5-bromo-4-chloro-indoxyl. This intermediate product is unstable and, in the presence of oxygen, undergoes rapid oxidation and dimerization to form an intensely colored, insoluble blue-green precipitate (5,5'-dibromo-4,4'-dichloro-indigo). The rate of formation of this colored product is proportional to the enzyme activity and can be measured spectrophotometrically. Additionally, the liberated indoxyl derivative can exhibit fluorescence, allowing for fluorometric detection.[1][2]

Quantitative Data Summary

| Substrate | Enzyme | Recommended Concentration/Kinetic Parameter | Assay Type | Reference |

| 5-Bromo-6-chloro-1H-indol-3-yl palmitate | Lipase | 0.5 mM (Final Concentration) | Spectrophotometric (96-well plate) | BenchChem |

| Indoxyl Acetate | Lipase | K_m = 8.72 mmol/L | Spectrophotometric | Semantic Scholar |

Note: The Michaelis-Menten constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). For optimal assay sensitivity and to ensure the reaction rate is proportional to the enzyme concentration, it is generally recommended to use a substrate concentration significantly higher than the K_m (e.g., 5-10 times the K_m).

Experimental Protocols

The following protocols provide a general methodology for using this compound in enzyme assays. Optimization of buffer composition, pH, temperature, and substrate concentration is crucial for achieving accurate and reproducible results.

Preparation of Reagents

-

Substrate Stock Solution (e.g., 10-100 mM):

-

Dissolve an appropriate amount of this compound in a minimal volume of a water-miscible organic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in a light-protected container at -20°C.

-

-

Assay Buffer:

-

Prepare a buffer appropriate for the specific enzyme being assayed (e.g., Tris-HCl, phosphate (B84403) buffer). The pH of the buffer should be at the optimal pH for the enzyme's activity.

-

For lipases and some esterases, the addition of a non-ionic detergent (e.g., Triton X-100 at a final concentration of 0.01-0.1%) or a bile salt can help to emulsify the substrate and improve its accessibility to the enzyme.

-

-

Enzyme Solution:

-

Prepare a stock solution of the enzyme in a suitable buffer that maintains its stability.

-

On the day of the experiment, prepare serial dilutions of the enzyme to the desired concentrations for the assay.

-

Spectrophotometric Assay in a 96-Well Microplate

This protocol is designed for the kinetic or endpoint measurement of enzyme activity.

-

Assay Setup:

-

In each well of a clear, flat-bottom 96-well microplate, add the assay components in the following order:

-

Assay Buffer

-

Enzyme solution (or buffer for the negative control)

-

-

The final volume in each well should be consistent.

-

-

Initiation of the Reaction:

-

To start the reaction, add the this compound working solution to each well. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically below 1% v/v) to minimize its effect on enzyme activity.

-

Mix the contents of the wells gently, for example, by using a plate shaker.

-

-

Incubation and Measurement:

-

Incubate the microplate at the optimal temperature for the enzyme.

-

For a kinetic assay , measure the absorbance at a wavelength between 600-650 nm at regular intervals (e.g., every 30-60 seconds) using a microplate reader.

-

For an endpoint assay , incubate the plate for a fixed period, then stop the reaction (e.g., by adding a denaturing agent) and measure the final absorbance.

-

-

Data Analysis:

-

For kinetic assays, determine the initial reaction rate (V_o) by calculating the slope of the linear portion of the absorbance versus time curve.

-

Subtract the rate of the negative control (blank) to account for any non-enzymatic hydrolysis of the substrate.

-

The enzyme activity can be expressed in terms of the change in absorbance per unit of time per amount of enzyme.

-

Visualizations

Below are diagrams illustrating the key processes involved in using this compound for enzyme assays.

Caption: Enzymatic hydrolysis of the substrate and subsequent color formation.

Caption: A typical workflow for an enzyme assay using an indolyl substrate.

Caption: A logical workflow for optimizing the substrate concentration.

References

Application Notes and Protocols for 5-Bromo-4-chloro-1H-indol-3-yl nonanoate in Histochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-1H-indol-3-yl nonanoate (B1231133), a member of the halogenated indolyl family of chromogenic substrates, is a valuable tool in histochemistry for the detection of non-specific esterase activity in cells and tissues. Esterases are a diverse group of hydrolytic enzymes that play crucial roles in various physiological and pathological processes, including metabolism, detoxification, and signal transduction. The detection and localization of esterase activity can provide significant insights in developmental biology, toxicology, and disease pathology. This document provides detailed application notes and experimental protocols for the use of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate in histochemical applications.

Principle of the Method